molecular formula C12H17ClN2O B1398459 N-(3-Methylphenyl)-2-pyrrolidinecarboxamide hydrochloride CAS No. 1236259-26-9

N-(3-Methylphenyl)-2-pyrrolidinecarboxamide hydrochloride

Cat. No.: B1398459
CAS No.: 1236259-26-9
M. Wt: 240.73 g/mol
InChI Key: GNVRUWMQTMCSRR-UHFFFAOYSA-N
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Description

N-(3-Methylphenyl)-2-pyrrolidinecarboxamide hydrochloride is a chemical compound that belongs to the class of amides It is characterized by the presence of a pyrrolidine ring attached to a carboxamide group, with a 3-methylphenyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Methylphenyl)-2-pyrrolidinecarboxamide hydrochloride typically involves the reaction of 3-methylphenylamine with 2-pyrrolidinecarboxylic acid. The reaction is carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(3-Methylphenyl)-2-pyrrolidinecarboxamide hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amide group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted amides or esters.

Scientific Research Applications

N-(3-Methylphenyl)-2-pyrrolidinecarboxamide hydrochloride has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Investigated for its potential therapeutic effects, including analgesic and anti-inflammatory properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3-Methylphenyl)-2-pyrrolidinecarboxamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use.

Comparison with Similar Compounds

N-(3-Methylphenyl)-2-pyrrolidinecarboxamide hydrochloride can be compared with other similar compounds, such as:

  • N-(2-Methylphenyl)-2-pyrrolidinecarboxamide hydrochloride
  • N-(4-Methylphenyl)-2-pyrrolidinecarboxamide hydrochloride
  • N-(3-Methylphenyl)-2-piperidinecarboxamide hydrochloride

These compounds share structural similarities but may differ in their chemical reactivity, biological activity, and potential applications. The presence of different substituents or ring structures can significantly influence their properties and effectiveness in various applications.

Properties

IUPAC Name

N-(3-methylphenyl)pyrrolidine-2-carboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O.ClH/c1-9-4-2-5-10(8-9)14-12(15)11-6-3-7-13-11;/h2,4-5,8,11,13H,3,6-7H2,1H3,(H,14,15);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNVRUWMQTMCSRR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)C2CCCN2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1236259-26-9
Record name 2-Pyrrolidinecarboxamide, N-(3-methylphenyl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1236259-26-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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